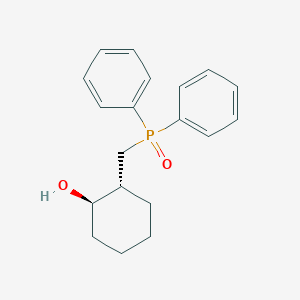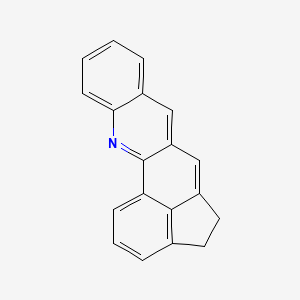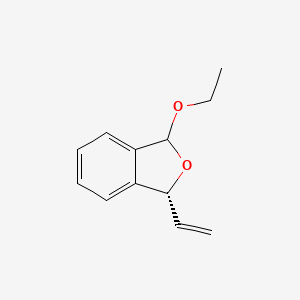![molecular formula C24H29BrClP B12894749 (2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is a compound that belongs to the class of phosphine ligands. These ligands are widely used in various chemical reactions, particularly in catalysis. The compound’s structure includes a biphenyl core substituted with bromine and chlorine atoms, along with a dicyclohexylphosphine group. This unique structure imparts specific chemical properties and reactivity, making it valuable in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine typically involves the reaction of 2-bromo-6-chlorobiphenyl with dicyclohexylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction may be catalyzed by palladium complexes to enhance the yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high purity and yield. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: The compound is often used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand to facilitate the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the biphenyl core with another aromatic ring .
Aplicaciones Científicas De Investigación
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine has several scientific research applications:
Mecanismo De Acción
The mechanism by which (2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Comparación Con Compuestos Similares
Similar Compounds
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)diisopropylphosphine: Similar structure but with diisopropyl groups instead of dicyclohexyl groups.
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)diphenylphosphine: Contains diphenyl groups instead of dicyclohexyl groups.
Uniqueness
The uniqueness of (2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine lies in its specific steric and electronic properties imparted by the dicyclohexylphosphine group. This makes it particularly effective in certain catalytic reactions, providing higher selectivity and efficiency compared to similar compounds .
Propiedades
Fórmula molecular |
C24H29BrClP |
|---|---|
Peso molecular |
463.8 g/mol |
Nombre IUPAC |
[2-(2-bromophenyl)-3-chlorophenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C24H29BrClP/c25-21-15-8-7-14-20(21)24-22(26)16-9-17-23(24)27(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h7-9,14-19H,1-6,10-13H2 |
Clave InChI |
JVSFOGKXQJSMPM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=C(C(=CC=C3)Cl)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



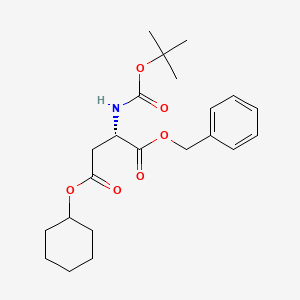
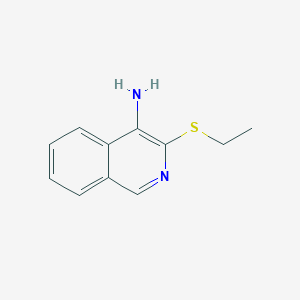
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)

![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)

![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
